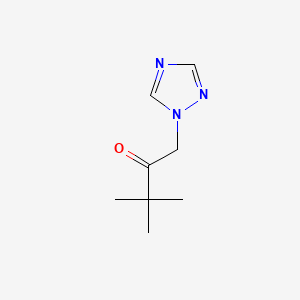
3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one
Übersicht
Beschreibung
“3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one” is a compound that has been synthesized and evaluated for its plant growth regulatory activity . It is a derivative of 1,2,4-triazole and has shown promising results in promoting root length for mungbean and wheat . The compound has been found to influence the levels of endogenous hormones in mungbean roots .
Synthesis Analysis
The compound is one of the nine novel triazole-compounds synthesized for the purpose of investigating their plant growth regulatory activity . The synthesis process involved the development of a novel compound, 1-(3-amino-[1,2,4]triazol-1-yl)-3,3-dimethyl-butan-2-one, which contains two sections of 3-amino-1,2,4-triazol ring and 2,2-dimethylpentan-3-one .Molecular Structure Analysis
The molecular formula of the compound is C8H13N3O . It has a unique structure that allows it to easily bind with a variety of enzymes and receptors in biological systems .Chemical Reactions Analysis
The compound has been found to change the level of endogenous hormones in mungbean roots . The most obvious effect was the increase of IAA, being 4.9 times greater than that of the control at the 96th hour after treatment .Physical And Chemical Properties Analysis
The compound has a molecular weight of 167.21 g/mol . It has a computed XLogP3-AA value of 1.3, a hydrogen bond donor count of 0, and a hydrogen bond acceptor count of 3 .Wissenschaftliche Forschungsanwendungen
Plant Growth Regulator
This compound has been synthesized and evaluated for its plant growth regulatory activity . It has been found to promote root length not only for mungbean, but also for wheat . This makes it a potential agrochemical that can function as a root growth stimulant .
Influencing Endogenous Hormones
The compound has been observed to change the level of endogenous hormones in mungbean roots . The most obvious effect was the increase of Indole-3-acetic acid (IAA), being 4.9 times greater than that of the control at the 96th hour after treatment . This indicates that it can influence the levels of endogenous hormones (IAA, Abscisic acid (ABA) and Gibberellin (GA3)) to play an important role in controlling the primary root development .
Synthesis of Paclobutrazol
3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one is an intermediate in synthesizing Paclobutrazol . Paclobutrazol is a triazole fungicide used as a plant growth retardant in inhibiting gibberellin biosynthesis .
Potential in Agrichemistry
The unique structure of the triazole ring in this compound makes its derivatives easily bind with a variety of enzymes and receptors in biological systems . This shows broad biological activities both in agrichemistry and pharmacological chemistry .
Synthesis of Bioactive Natural Molecules
Synthetic modification of bioactive natural molecules is one of the powerful strategies to discover new biologically active compounds . This compound, with its unique structure, can be used as a basic structure to obtain different substituted analogues, which may enhance their activity by comparison to initial materials .
Inhibiting Gibberellin Biosynthesis
This compound is used in agriculture as a plant growth retardant by inhibiting ent-kaurene oxidase (CYP701A) activity . This enzyme catalyzes a three-step oxidation reaction of ent-kaurene to ent-kaurenoic acid (KA), a biosynthetic precursor of gibberellin (GA) .
Wirkmechanismus
Target of Action
The primary targets of 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one are enzymes and receptors in biological systems . The unique structure of the triazole ring in this compound allows it to bind easily with these targets, leading to a broad range of biological activities .
Mode of Action
3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one interacts with its targets by exerting diverse weak interactions such as coordination, hydrogen bonds, ion-dipole, cation-π, π-π stacking, hydrophobic effect, and van der Waals force . These interactions can lead to changes in the activity of the targeted enzymes and receptors .
Biochemical Pathways
The compound affects the biochemical pathways related to plant growth regulation. It influences the levels of endogenous hormones in plants, such as Indole-3-acetic acid (IAA), Abscisic acid (ABA), and Gibberellin (GA3), playing an important role in controlling primary root development .
Result of Action
The molecular and cellular effects of 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one’s action include promoting root length in plants like mungbean and wheat . It also changes the level of endogenous hormones in plant roots, with the most obvious effect being an increase in IAA .
Eigenschaften
IUPAC Name |
3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-8(2,3)7(12)4-11-6-9-5-10-11/h5-6H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMWWRALTYIWZEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CN1C=NC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80207651 | |
| Record name | 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80207651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one | |
CAS RN |
58905-32-1 | |
| Record name | 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58905-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3-Dimethyl-1-(1,2,4-triazol-1-yl)butan-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058905321 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80207651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.881 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,3-DIMETHYL-1-(1,2,4-TRIAZOL-1-YL)BUTAN-2-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/824RRR96HJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one relate to its fungicidal activity?
A: 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one serves as a key building block for various fungicidal compounds. Research indicates that the triazole ring within its structure plays a crucial role in its fungicidal activity. For instance, [] found that modifying 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one to triadimenol (a reduction product) or its diol derivative significantly influenced its degradation pathway and persistence in soil. This suggests that the specific chemical groups attached to the core structure influence its interaction with the environment and potentially its fungicidal efficacy. Furthermore, studies on similar triazole fungicides like hexaconazole and penconazole [] highlight that the presence and position of halogen atoms (like chlorine) within the molecule significantly impact its adsorption to soil components, ultimately influencing its availability and effectiveness.
Q2: What is the role of soil properties in the effectiveness of 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one based fungicides?
A: Soil properties significantly influence the efficacy of fungicides derived from 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one. [] observed that the degradation rate of triadimefon, a fungicide derived from this compound, varied considerably between mollisol (high organic carbon content) and inseptisol soils. The presence of higher organic carbon content in mollisol led to increased persistence of triadimefon under non-flooded conditions. This suggests that the fungicide binds more readily to organic matter, potentially impacting its availability to target fungi. Conversely, in flooded soils, higher organic carbon content accelerated triadimefon degradation, highlighting the complex interplay between soil properties, environmental conditions, and fungicide breakdown.
Q3: Are there any crystallographic studies available for compounds derived from 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one?
A: Yes, crystallographic studies provide valuable insights into the structural features of these compounds. For example, researchers successfully determined the crystal structure of (Z)-3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one O-2-Chlorobenzyl Oxime Nitrate, a derivative of the compound, using single-crystal X-ray diffraction []. This study revealed the presence of intramolecular hydrogen bonding and provided details about the crystal packing arrangement. Understanding these structural features is crucial for comprehending the compound's stability, interactions with other molecules, and potentially its fungicidal activity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



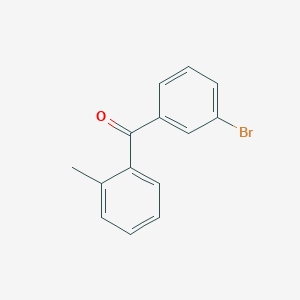


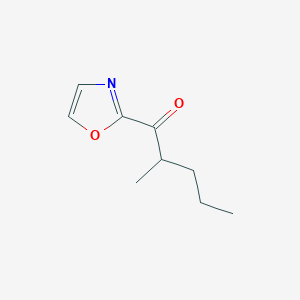
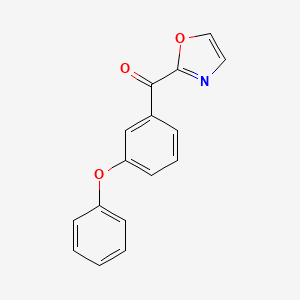
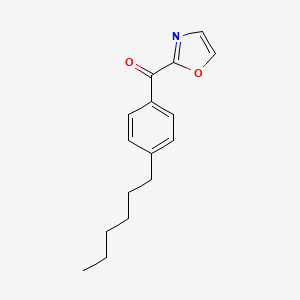
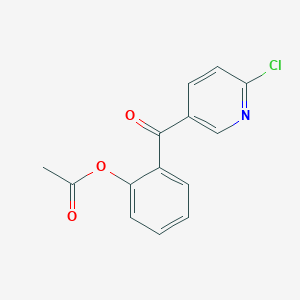

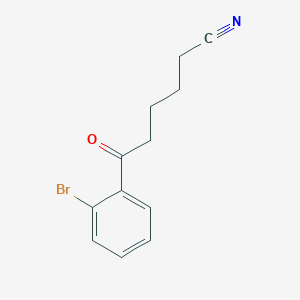
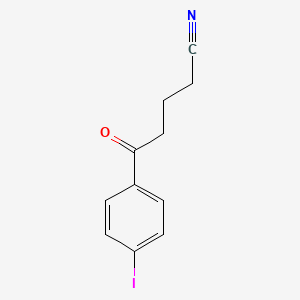

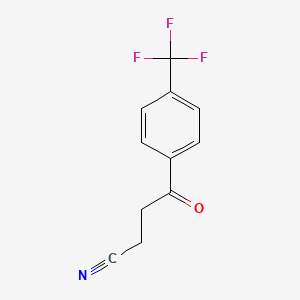
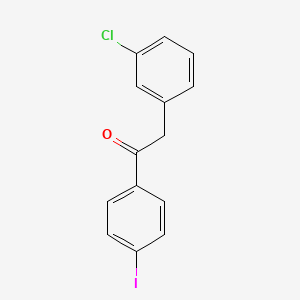
![N-[4-[4-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanylmethyl]-6-[4-(hydroxymethyl)phenyl]-1,3-dioxan-2-yl]phenyl]-N'-hydroxyoctanediamide](/img/structure/B1345457.png)